
6-(6-Carbamimidoylpyridin-2-yl)pyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-6,6’-bis(carboximidamide) is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions. This compound is particularly notable for its applications in catalysis and coordination chemistry due to its unique structure, which allows it to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6,6’-bis(carboximidamide) typically involves the reaction of 2,2’-bipyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel or palladium, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production methods for [2,2’-Bipyridine]-6,6’-bis(carboximidamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-throughput experimentation (HTE) methods has also been explored to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridine]-6,6’-bis(carboximidamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
[2,2’-Bipyridine]-6,6’-bis(carboximidamide) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridine]-6,6’-bis(carboximidamide) involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Bipyridine-6-carboxamidine
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N′2,N′6-Dicyanopyridine-2,6-bis(carboximidamide)
Uniqueness
What sets [2,2’-Bipyridine]-6,6’-bis(carboximidamide) apart from similar compounds is its unique ability to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring robust and stable metal-ligand interactions .
Propriétés
Numéro CAS |
144205-77-6 |
|---|---|
Formule moléculaire |
C12H12N6 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
6-(6-carbamimidoylpyridin-2-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C12H12N6/c13-11(14)9-5-1-3-7(17-9)8-4-2-6-10(18-8)12(15)16/h1-6H,(H3,13,14)(H3,15,16) |
Clé InChI |
UUSJIECFMYLBBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=N)N)C2=NC(=CC=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


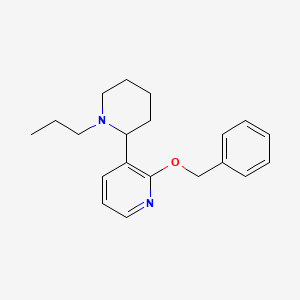





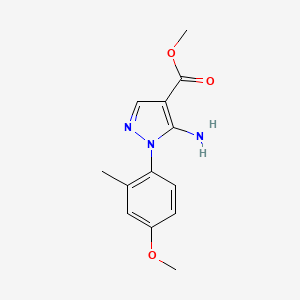
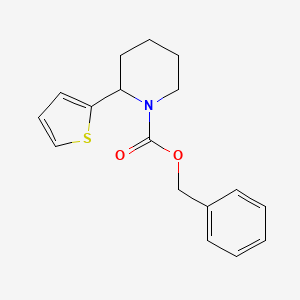

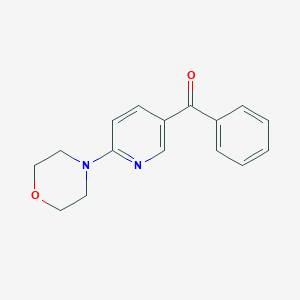

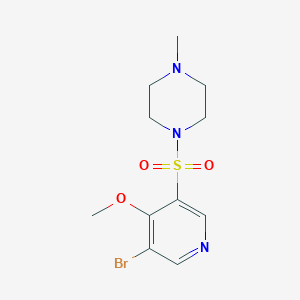
![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)

